7-OH-AAF Lacks Nuclear RNA Synthesis Inhibition Activity Exhibited by N-OH-AAF
In dose-response studies using partially hepatectomized male rats, N-OH-AAF was approximately 8-fold more potent than the parent carcinogen 2-AAF in inhibiting nuclear ribosomal and heterogeneous RNA synthesis. Critically, 7-hydroxy-2-acetylaminofluorene (7-OH-AAF) was completely without effect on nuclear RNA incorporation, demonstrating a clear functional divergence between ring-hydroxylated and N-hydroxylated metabolites [1].
| Evidence Dimension | Inhibition of orotic acid-5-3H incorporation into nuclear RNA |
|---|---|
| Target Compound Data | No effect on nuclear RNA synthesis |
| Comparator Or Baseline | N-OH-AAF: ~8-fold more potent than 2-AAF; 2-AAF: baseline inhibitory activity |
| Quantified Difference | Qualitative difference: N-OH-AAF active (8× 2-AAF potency); 7-OH-AAF inactive |
| Conditions | Partially hepatectomized male rat liver; orotic acid-5-3H incorporation assay |
Why This Matters
This functional dichotomy confirms that 7-OH-AAF cannot serve as a proxy for N-OH-AAF or 2-AAF in studies examining transcriptional effects of arylamine carcinogens.
- [1] 2-Acetylaminofluorene and N-Hydroxy-2-acetylaminofluorene Inhibition of Incorporation of Orotic Acid-5-3H into Nuclear Ribosomal and Heterogeneous RNA in Normal and Regenerating Liver. Cancer Res. View Source
